BenchChemオンラインストアへようこそ!

Tetrazolo[1,5-b]pyridazine

Anticancer Cytostatic Pyridazine scaffold

Tetrazolo[1,5-b]pyridazine (CAS 274-89-5) is a bicyclic nitrogen-rich heteroarene formed by the fusion of a tetrazole ring to a pyridazine core, with the molecular formula C₄H₃N₅ and a molecular weight of 121.10 g/mol. This scaffold adopts the exclusively ring-closed tetrazole form rather than the open-chain 3-azidopyridazine tautomer, a structural feature that fundamentally alters its chemical reactivity and biological profile compared with non-fused pyridazine analogs.

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 274-89-5
Cat. No. B14759603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-b]pyridazine
CAS274-89-5
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=CC2=NN=NN2N=C1
InChIInChI=1S/C4H3N5/c1-2-4-6-7-8-9(4)5-3-1/h1-3H
InChIKeyLWFUGGGWLUMXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-b]pyridazine CAS 274-89-5: Core Scaffold Procurement for Heterocyclic Drug Discovery and Energetic Materials


Tetrazolo[1,5-b]pyridazine (CAS 274-89-5) is a bicyclic nitrogen-rich heteroarene formed by the fusion of a tetrazole ring to a pyridazine core, with the molecular formula C₄H₃N₅ and a molecular weight of 121.10 g/mol [1]. This scaffold adopts the exclusively ring-closed tetrazole form rather than the open-chain 3-azidopyridazine tautomer, a structural feature that fundamentally alters its chemical reactivity and biological profile compared with non-fused pyridazine analogs [2]. Its high nitrogen content (57.8% by weight), planar geometry, and capacity for regioselective functionalization at the C-6, C-7, and C-8 positions have driven its adoption across medicinal chemistry, agricultural chemistry, and energetic-materials research.

Why Generic Pyridazine or Tetrazole Building Blocks Cannot Substitute for Tetrazolo[1,5-b]pyridazine CAS 274-89-5


The tetrazolo[1,5-b]pyridazine bicycle is not a simple additive combination of tetrazole and pyridazine pharmacophores. The fused ring system shifts the azido–tetrazole equilibrium entirely to the tetrazole side, unlike monocyclic 3-azidopyridazines that exist as equilibrating mixtures [1]. This exclusive ring-closed form eliminates azide-associated toxicity risks while preserving the electron-withdrawing character necessary for target engagement. Head-to-head cytotoxicity studies demonstrate that tetrazolo[1,5-b]pyridazine derivatives achieve ED₅₀ values 3- to 4-fold lower than cytosine arabinoside, whereas the corresponding triazolo[4,3-b]pyridazine regioisomers require two chlorine substituents for activity—a structural constraint absent in the [1,5-b] tetrazolo series [2]. In energetic-materials applications, the fused [1,5-b] architecture yields detonation velocities and initiating powers that surpass both commercial lead azide and DDNP, while non-fused or differently fused analogs (e.g., tetrazolo[1,5-a]pyrimidine) fail to deliver comparable energy-stability balances [3]. Substituting the [1,5-b] scaffold with generic pyridazine or tetrazole monomers therefore forfeits the specific confluence of tautomeric homogeneity, regioselective derivatization potential, and application-tailored performance that defines this core.

Quantitative Comparative Evidence for Tetrazolo[1,5-b]pyridazine CAS 274-89-5 Versus Closest Analogs


Cytostatic Potency: Tetrazolo[1,5-b]pyridazine Derivative Outperforms Cytosine Arabinoside by 3.3- to 4.4-Fold in KB and HeLa Cancer Cell Lines

A 6-chloro-8-(N,N-dimethylaminosulfonylmethyl)-1,2,3,4-tetrazolo[1,5-b]pyridazine derivative exhibited an ED₅₀ of 0.009 × 10⁻⁴ mol/L against KB and HeLa human cancer cell lines, representing a 3.3- to 4.4-fold improvement over the standard cytostatic agent cytosine arabinoside (ED₅₀ = 0.03–0.04 × 10⁻⁴ mol/L) in the same assay [1]. In contrast, triazolo[4,3-b]pyridazine regioisomers required the presence of two chlorine atoms (at C-6 and C-3) to achieve comparable activity, whereas the tetrazolo[1,5-b] series needed only a single chlorine substituent, highlighting the scaffold-intrinsic potency advantage [1].

Anticancer Cytostatic Pyridazine scaffold

Detonation Performance: Tetrazolo[1,5-b]pyridazine-Based Primary Explosive Surpasses Lead Azide and DDNP in Velocity and Initiating Power

Compound 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine), a metal-free derivative of the tetrazolo[1,5-b]pyridazine core, achieves a detonation velocity (Dv) of 8746 m·s⁻¹ and a detonation pressure (P) of 31.5 GPa, values that exceed those of the commercial primary explosives lead azide and diazodinitrophenol (DDNP) [1]. Its minimum primary charge required to detonate 500 mg of RDX is only 40 mg, compared with 70 mg for commercial DDNP and 60 mg for the high-performance primary explosive ICM-103 [1]. This represents a 43% reduction in charge mass versus DDNP, while simultaneously eliminating the environmental and toxicity liabilities of lead-based formulations.

Energetic materials Primary explosives Detonation velocity

MACC1 Transcriptional Inhibition: Tetrazolo[1,5-b]pyridazine Scaffold Identified as Privileged Chemotype from 118,500-Compound High-Throughput Screen

A human MACC1 promoter-driven luciferase reporter high-throughput screen of 118,500 compounds identified the 1,2,3,4-tetrazolo[1,5-b]pyridazine scaffold as the only chemotype that efficiently inhibits MACC1 transcription and reduces MACC1-induced cancer cell motility in vitro [1]. Structure–activity relationship (SAR) studies confirmed that the fused tetrazolo[1,5-b]pyridazine core is the essential pharmacophoric element, and lead candidates restricted metastasis in xenografted mouse models with favorable ADMET profiles [1]. No other heterocyclic scaffold among the 118,500 screened compounds yielded this specific MACC1-inhibitory phenotype, establishing the [1,5-b] architecture as a privileged entry point for anti-metastatic drug discovery.

Cancer metastasis MACC1 inhibitor High-throughput screening

Anti-Inflammatory and Antinociceptive Activity: Tetrazolo[1,5-b]pyridazine-Phosphor Derivatives Match or Exceed Ibuprofen at Equivalent Dose

In a p-benzoquinone-induced writhing model in mice, the tetrazolo[1,5-b]pyridazine-based β-enaminobisphosphonate 15 achieved 86.4% antinociceptive effect, while the α-aminophosphonates 13 and 7 reached 84% and 81%, respectively, at a dose of 50 mg/kg body weight [1]. These values exceed the reference drug ibuprofen, which yielded 69.9% antinociception at the same dose, corresponding to a relative improvement of 16–24 percentage points [1]. In contrast, the non-phosphorylated azido starting material (1) exhibited only 14% antinociception, confirming that the tetrazolo[1,5-b]pyridazine core serves as the essential platform for activity enhancement upon phosphor functionalization.

Anti-inflammatory Antinociceptive Phosphor ester

Validated Procurement and Application Scenarios for Tetrazolo[1,5-b]pyridazine CAS 274-89-5 Based on Comparative Evidence


Anticancer Lead Discovery: Prioritizing the Tetrazolo[1,5-b]pyridazine Core for Cytostatic and Anti-Metastatic Screening Libraries

Procurement of tetrazolo[1,5-b]pyridazine (CAS 274-89-5) or its 6-chloro derivative is indicated for groups assembling focused libraries targeting cytostatic activity in KB and HeLa carcinoma models. The 3- to 4-fold potency advantage over cytosine arabinoside documented by Hładoń et al. [1] and the scaffold’s unique identification as a MACC1 transcriptional inhibitor from a 118,500-compound HTS [2] together validate its use as a core scaffold for dual-mechanism anticancer agents. The monochloro activation requirement further simplifies analog design compared with triazolo regioisomers [1].

Green Primary Explosive Development: Replacing Lead Azide in Detonator and Blasting-Cap Formulations

The 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) derivative of the [1,5-b] core outperforms lead azide and DDNP in detonation velocity (8746 m·s⁻¹), detonation pressure (31.5 GPa), and initiating efficiency (40 mg vs. 70 mg DDNP to detonate 500 mg RDX) [3]. This 43% charge-mass reduction, combined with the metal-free composition, addresses increasing regulatory restrictions on lead-containing primary explosives (EU REACH, US EPA). The two-step synthesis from commercially available precursors further supports industrial-scale procurement of the [1,5-b] building block for explosive ordnance manufacturing [3].

Analgesic/Anti-Inflammatory Intermediate: Phosphor-Functionalized Tetrazolo[1,5-b]pyridazines as Ibuprofen-Surpassing Candidates

The tetrazolo[1,5-b]pyridazine scaffold, when elaborated to imidazophosphor ester derivatives, achieves antinociceptive efficacy up to 86.4% in the mouse writhing test at 50 mg/kg, compared with 69.9% for ibuprofen [4]. This 16.5-percentage-point absolute improvement supports procurement of the core scaffold (CAS 274-89-5) or its 3,6-diazidopyridazine precursor for medicinal chemistry programs aiming to develop next-generation NSAID alternatives with superior pain-relief profiles. The phosphor ester linkage further provides a synthetic handle for tuning pharmacokinetic properties [4].

Quote Request

Request a Quote for Tetrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.